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molecular formula C3HF3O3 B7978384 3,3,3-Trifluoro-2-oxopropanoic acid

3,3,3-Trifluoro-2-oxopropanoic acid

Cat. No. B7978384
M. Wt: 142.03 g/mol
InChI Key: GVDJEHMDNREMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999985B2

Procedure details

To a solution of ethyl 3,3,3-trifluoro-2-oxopropanoate (5 g, 29.36 mmol) in ethanol (30 ml) was slowly added aqueous sodium hydroxide ((2.35 g, 58.72 mmol, dissolved in water (30 ml)), and stirred for 20 h at room temperature until the starting material was consumed. The reaction mixture was concentrated and the resulting white solid was dissolved in water (100 ml). The aqueous layer was extracted by ethyl acetate (50 ml×2), and then the aqueous layer was adjusted PH to 1˜2 with concentrated HCl, and concentrated to give a white solid. The solid was added to methanol (200 ml) and stirred for overnight, filtered, and the filtrate was concentrated and dried to give the crude product (4.13 g, 99%) as a white solid, used in next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3](=[O:9])[C:4]([O:6]CC)=[O:5].[OH-].[Na+].CO>C(O)C.O>[F:1][C:2]([F:11])([F:10])[C:3](=[O:9])[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C(C(=O)OCC)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 h at room temperature until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting white solid was dissolved in water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted by ethyl acetate (50 ml×2)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
STIRRING
Type
STIRRING
Details
stirred for overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC(C(C(=O)O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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